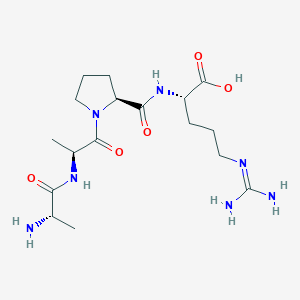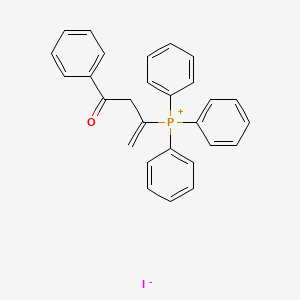
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is composed of a phenyl group attached to a butenone moiety, which is further connected to a triphenylphosphanium iodide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate precursor, such as a phenylbutenone derivative. The reaction is often carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The phenyl and triphenylphosphanium groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for chemists .
Biology and Medicine
Its ability to form adducts with coenzyme A (CoA) makes it a useful inhibitor in biochemical pathways .
Industry
In industry, the compound can be used in the development of new materials and as a catalyst in various chemical processes. Its reactivity and stability make it suitable for industrial applications where specific chemical transformations are required .
作用機序
The mechanism of action of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets such as enzymes. For example, it can inhibit the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) by forming an adduct with CoA. This interaction disrupts the enzyme’s function, leading to the inhibition of the menaquinone biosynthesis pathway in bacteria .
類似化合物との比較
Similar Compounds
4-Oxo-4-phenylbut-2-enoates: These compounds share a similar structure and also form adducts with CoA, inhibiting the same enzyme.
Triphenylphosphonium derivatives: These compounds have similar reactivity and applications due to the presence of the triphenylphosphonium group.
Uniqueness
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is unique due to its specific combination of a phenylbutenone moiety with a triphenylphosphanium iodide group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
141973-82-2 |
|---|---|
分子式 |
C28H24IOP |
分子量 |
534.4 g/mol |
IUPAC名 |
(4-oxo-4-phenylbut-1-en-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H24OP.HI/c1-23(22-28(29)24-14-6-2-7-15-24)30(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,1,22H2;1H/q+1;/p-1 |
InChIキー |
ZYZWABXILLTJIZ-UHFFFAOYSA-M |
正規SMILES |
C=C(CC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
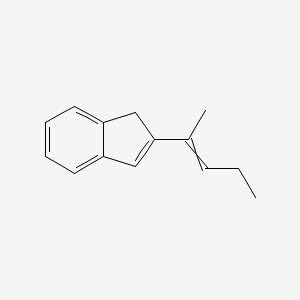
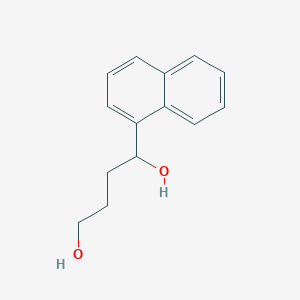
![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)
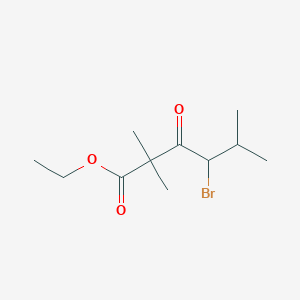

![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
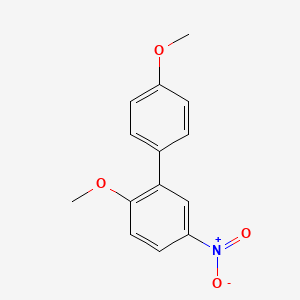
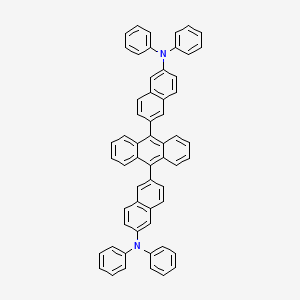
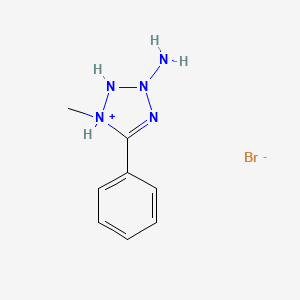
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
